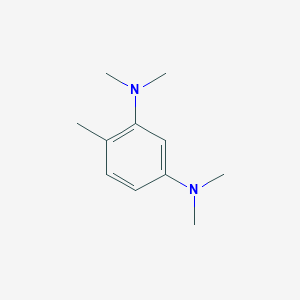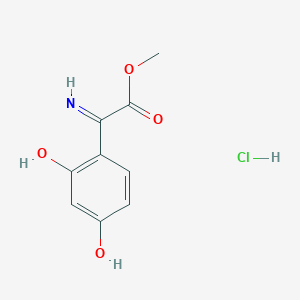![molecular formula C14H22ClNO6 B14473079 2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid CAS No. 67026-08-8](/img/structure/B14473079.png)
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid is a compound that combines two distinct chemical entities: 2-[bis(2-hydroxyethyl)amino]ethanol and 2-(4-chlorophenoxy)acetic acid. The former is a colorless, transparent, viscous liquid with a slight ammonia odor, while the latter is a chlorinated phenoxyacetic acid derivative. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to form the final product. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained with high purity .
For 2-(4-chlorophenoxy)acetic acid, the synthesis involves the chlorination of phenoxyacetic acid. This process requires the use of chlorinating agents such as thionyl chloride or phosphorus trichloride under controlled conditions to achieve the desired chlorinated product .
Industrial Production Methods: Industrial production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale reactions using continuous reactors to ensure consistent product quality. The process includes the use of catalysts to enhance reaction rates and yield .
For 2-(4-chlorophenoxy)acetic acid, industrial production involves the use of batch reactors with precise control over reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
2-(4-chlorophenoxy)acetic acid primarily undergoes substitution reactions due to the presence of the chloro group. Common reagents include nucleophiles such as hydroxide ions and amines .
Major Products: The major products formed from the oxidation of 2-[bis(2-hydroxyethyl)amino]ethanol include aldehydes and carboxylic acids. Reduction reactions typically yield alcohols. Substitution reactions of 2-(4-chlorophenoxy)acetic acid result in the formation of various substituted phenoxyacetic acid derivatives .
Applications De Recherche Scientifique
2-[bis(2-hydroxyethyl)amino]ethanol is used in the polymerization of nitrile rubber, as a concrete accelerator, and as an oil emulsifier. It is also utilized in cyanide-free electroplating, surfactants, textile products, waxes, polishing agents, herbicides, petroleum demulsifiers, cosmetics, cement additives, and cutting oils .
2-(4-chlorophenoxy)acetic acid is widely used as a herbicide due to its ability to mimic plant hormones and disrupt plant growth. It is also used in scientific research to study plant physiology and biochemistry .
Mécanisme D'action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its interaction with various molecular targets, including enzymes and receptors. It can disrupt cellular processes by altering enzyme activity and receptor binding .
2-(4-chlorophenoxy)acetic acid acts as a synthetic auxin, mimicking the action of natural plant hormones. It binds to auxin receptors in plants, leading to uncontrolled cell division and growth, ultimately causing plant death .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Triethanolamine
- Diethanolamine
- Monoethanolamine
- 2,2’-iminodiethanol
- 2,2’-nitrilotriethanol
Uniqueness: 2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its combination of hydroxyl and amino groups, which provide it with distinct chemical reactivity and versatility in various applications. Its ability to act as both a base and a nucleophile makes it valuable in synthetic chemistry .
2-(4-chlorophenoxy)acetic acid is unique due to its chlorinated phenoxy structure, which imparts herbicidal properties. Its ability to mimic natural plant hormones sets it apart from other phenoxyacetic acid derivatives .
Propriétés
Numéro CAS |
67026-08-8 |
|---|---|
Formule moléculaire |
C14H22ClNO6 |
Poids moléculaire |
335.78 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H7ClO3.C6H15NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2 |
Clé InChI |
PXEGWCVQIQDART-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC(=O)O)Cl.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


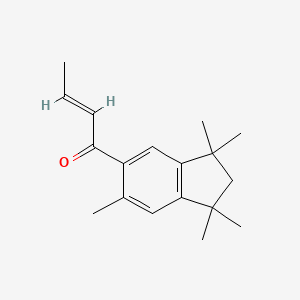

![(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)](/img/structure/B14473004.png)
![3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol](/img/structure/B14473012.png)

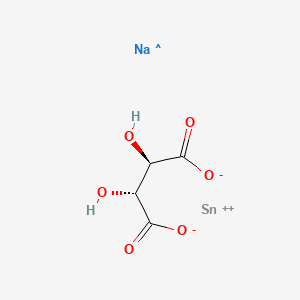

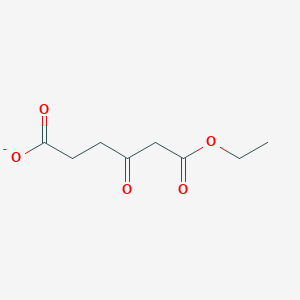
methanone](/img/structure/B14473048.png)

